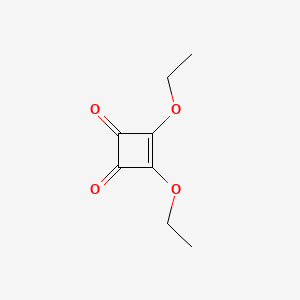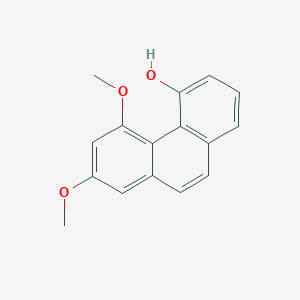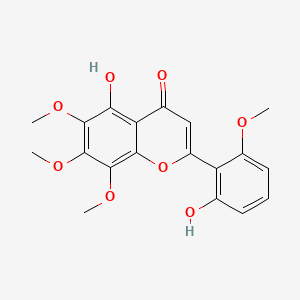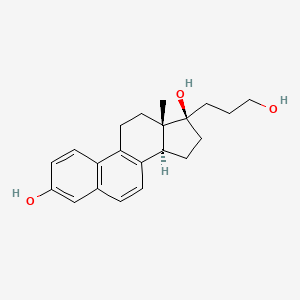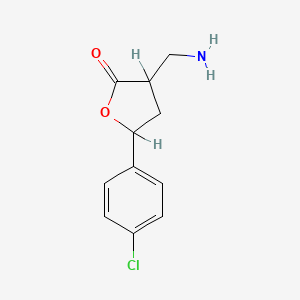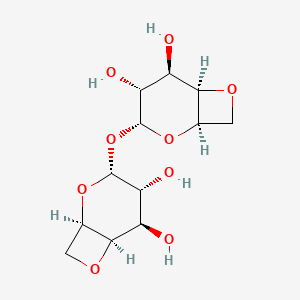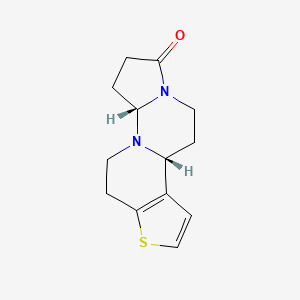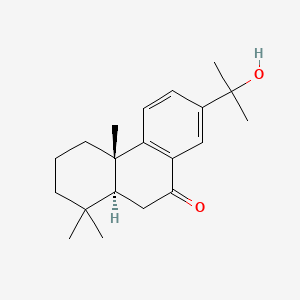
Cucurbitine
Übersicht
Beschreibung
Cucurbitine is a natural compound found in cucurbitaceae plants, such as cucumber, pumpkin, and watermelon. It is a non-toxic, non-volatile, and non-irritating compound. This compound has been studied for its potential therapeutic effects, as it has been found to possess a variety of biological activities, including antifungal, antiviral, and anti-inflammatory effects. The compound has also been found to possess a variety of biochemical and physiological effects, such as influencing the expression of certain genes, modulating the activity of enzymes, and altering the activity of certain hormones.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis
2. Extraction and Determination
Wang et al. (2014) optimized the extraction conditions for cucurbitin, an alkaloid in pumpkin seed. They established that the best extraction solvent was 4% dilute hydrochloric acid, indicating a methodology for extracting cucurbitin effectively for further research and application (Wang et al., 2014).
3. Medicinal Leads from Nature
Kaushik, Aeri, & Mir (2015) highlighted cucurbitacins, including cucurbitin, as having immense pharmacological potential. These compounds from the Cucurbitaceae family could serve as important lead molecules for future research, especially in developing new medicinal agents (Kaushik, Aeri, & Mir, 2015).
4. Synthesis of Derivatives
Blanco‐Ania et al. (2009) reported on the synthesis of cucurbitine derivatives. This research provides a foundation for creating modified forms of this compound, which could have different or enhanced biological activities compared to the original molecule (Blanco‐Ania et al., 2009).
5. Antischistosomal Drug Research
Xiao et al. (2010) discussed antischistosomal drug research in China, including studies on cucurbitin. They noted cucurbitin's in vitro and in vivo activities against Schistosoma japonicum, highlighting its potential as an antischistosomal agent (Xiao et al., 2010).
6. Liver Cell Line Studies
Bartalis & Halaweish (2011) evaluated the liver protective activity of cucurbitacins, including cucurbitin, in vitro. Their research indicates cucurbitin's potential as a hepatoprotective agent, which could be relevant in treating liver diseases (Bartalis & Halaweish, 2011).
7. Pharmacological Potential of Cucurbits
Salehi et al. (2019) reviewed the pharmacological potential of Cucurbita plants, emphasizing cucurbitacins like cucurbitin. They explored the antimicrobial, antioxidant, and anticancer effects of these compounds, highlighting their clinical effectiveness (Salehi et al., 2019).
8. Anthelmintic Activity
Marie-Magdeleine, Mahieu, & Archimède (2011) outlined the anthelmintic properties of pumpkin seeds, specifically focusing on cucurbitin. They noted its efficacy as an anthelmintic agent in both human and veterinary medicine (Marie-Magdeleine, Mahieu, & Archimède, 2011).
9. Solubility Studies
Peričin et al. (2008) evaluated the solubility of pumpkin seed globulins (cucurbitin) under different conditions. Understanding cucurbitin's solubility is key for its application in various formulations (Peričin et al., 2008).
10. Anti-Inflammatory Activity
Wang et al. (2014) studied the anti-inflammatory activity of Cucurbitacin IIb, indicating the potential of cucurbitin derivatives in modulating immune responses (Wang et al., 2014).
Wirkmechanismus
Target of Action
Cucurbitine, a compound found in Cucurbita seeds , primarily targets the immune system . It has been shown to modulate the behavior of mouse lymphocytes . Specifically, it suppresses the surface expression of activation markers CD69 and CD25 on Con A-activated CD3+ T lymphocytes .
Mode of Action
This compound exhibits its anti-inflammatory activity by modulating multiple cellular behaviors and signaling pathways . It inhibits the proliferation of concanavalin A (Con A)-activated lymphocytes in a time- and dose-dependent manner . It also disrupts the actin cytoskeleton and modulates p27 Kip1 and cyclin levels, leading to cell cycle arrest in S and G2/M phases . Interestingly, while it enhances the phosphorylation of IκB and NF-κB (p65), it blocks the nuclear translocation of NF-κB (p65) . This leads to a significant decrease in the mRNA levels of IκBα and TNF-α, two target genes of NF-κB, in Con A-activated lymphocytes . Additionally, it downregulates Con A-induced STAT3 phosphorylation and increases cell apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the JNK, Erk1/2, and NF-κB signaling pathways . It also impacts the cell cycle regulation pathway by affecting p27 Kip1 and cyclin levels . Furthermore, it influences the STAT3 signaling pathway .
Pharmacokinetics
They are rapidly metabolized, and their metabolites may be the main pharmacologically active forms after oral administration .
Result of Action
The result of this compound’s action is the suppression of the adaptive immune response . By modulating multiple cellular behaviors and signaling pathways, it exhibits anti-inflammatory activity . It inhibits the proliferation of activated lymphocytes, suppresses the expression of activation markers on T lymphocytes, and attenuates the expression of inflammatory proteins TNF-α, IFN-γ, and IL-6 . It also increases cell apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the biosynthesis of similar compounds, such as Cucurbitacin, in plants can be upregulated by environmental stressors like drought stress . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cucurbitine plays a significant role in biochemical reactions, particularly in plant defense mechanisms against herbivores. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in its biosynthesis . These interactions often result in the formation of glycosides, enhancing the compound’s solubility and stability within the plant.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . Additionally, it modulates the expression of genes involved in stress responses, further emphasizing its role in plant defense.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, depending on the context. For example, it binds to and inhibits certain proteases, which are enzymes that break down proteins . This inhibition can lead to the accumulation of specific proteins, thereby altering cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the production of various proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can exhibit toxic effects, including liver damage and gastrointestinal disturbances. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as cytochrome P450s and glycosyltransferases, which facilitate its conversion into glycosides . These metabolic pathways are crucial for the compound’s stability and bioavailability within the plant.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues . For example, this compound can be transported to vacuoles, where it is stored and protected from degradation.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the endoplasmic reticulum, where it participates in the biosynthesis of glycosides.
Eigenschaften
IUPAC Name |
(3R)-3-aminopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKXSZUASEUHH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218286 | |
| Record name | Cucurbitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6807-92-7 | |
| Record name | Cucurbitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cucurbitin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AL4JJ8J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cucurbitine?
A1: this compound is a naturally occurring amino acid first isolated from the seeds of the Cucurbita moschata Duch plant, a type of pumpkin. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is chemically defined as (-)-3-amino-3-carboxypyrrolidine. [] This means it has a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom) with an amino group (-NH2) and a carboxyl group (-COOH) both attached to the same carbon atom (the third one in the ring). [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H10O2N2, and its molecular weight is 130.14 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, early studies characterized this compound using infrared spectroscopy, confirming the presence of primary amino, secondary amino, and carboxyl groups. [] Additionally, the ultraviolet absorption spectra of the bis-DNP derivative of this compound showed similarities to those of DNP-proline and DNP-hydroxyproline. []
Q5: How is this compound synthesized?
A5: this compound has been synthesized through various methods. One approach involves using trans-4-hydroxy-L-proline as a chiral starting material. This method utilizes the Bucherer-Berg reaction to create a spirohydantoin derivative, followed by selective decarboxylation to yield this compound. [] Another method utilizes a stepwise reduction of ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate. []
Q6: What is the biological activity of this compound?
A6: this compound exhibits anthelmintic activity, particularly against Schistosoma japonicum, a parasitic worm that causes schistosomiasis. [, , , , ] It is suggested that this compound inhibits the growth of immature Schistosoma japonicum worms. []
Q7: How effective is this compound against schistosomiasis?
A7: Studies in mice infected with Schistosoma japonicum demonstrated that this compound administration (350-400 mg/kg daily for 28 days) significantly reduced worm burden by 43.7–68.5%. [] this compound also demonstrated efficacy against Taenia hydatigena, Taenia pisiformis, and Diphyllobothrium mansoni in dogs. []
Q8: What is the mechanism of action of this compound against Schistosoma japonicum?
A8: While the exact mechanism is not fully understood, studies suggest that this compound may target specific enzymes in Schistosoma japonicum. Research shows that this compound exhibits competitive inhibition against ornithine transaminase, an enzyme crucial for the parasite's metabolism. []
Q9: What are the effects of this compound on the host?
A9: Studies in mice suggest that this compound does not cause significant pathological changes in host tissues even at therapeutic doses. []
Q10: What is known about the pharmacokinetics of this compound?
A10: Autoradiographic studies in mice revealed that after intravenous administration, this compound is rapidly distributed to various tissues, with high concentrations found in the liver, kidney, dorsal root ganglia, tracheal cartilage, and pancreas. [] this compound exhibits prolonged retention in cartilage, potentially due to its structural similarity to proline and hydroxyproline, which are essential components of cartilage. []
Q11: Are there any known drug-metabolizing enzyme interactions with this compound?
A11: Specific studies investigating the interactions of this compound with drug-metabolizing enzymes are currently limited. Further research is needed to elucidate potential induction or inhibition effects on these enzymes.
Q12: Are there any applications of this compound in cosmetics?
A12: this compound and extracts from Cucurbitaceae pips (seeds) have been explored for their potential anti-allergic properties in dermatological and cosmetic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

